Wild-Type Mtb MIC₉₀: 62.5‑Fold More Potent than BRD‑9327 and ~15.6‑Fold Improvement over BRD‑8000.1
BRD‑8000.3 exhibits an MIC₉₀ of 800 nM against wild‑type Mycobacterium tuberculosis H37Rv, which is 62.5‑fold lower (more potent) than the structurally distinct EfpA inhibitor BRD‑9327 (MIC >50 µM) and represents a ~15.6‑fold improvement over the first‑generation analog BRD‑8000.1 (MIC₉₀ 12.5 µM) and a ~3.75‑fold improvement over BRD‑8000.2 (MIC₉₀ 3 µM) [1][2]. This potency hierarchy was established using standardized whole‑cell Mtb growth inhibition assays under identical conditions across the BRD‑8000 series [1].
| Evidence Dimension | Wild-type Mtb H37Rv growth inhibition (MIC₉₀) |
|---|---|
| Target Compound Data | BRD-8000.3 MIC₉₀ = 800 nM (0.8 µM) |
| Comparator Or Baseline | BRD-8000.1 MIC₉₀ = 12.5 µM; BRD-8000.2 MIC₉₀ = 3 µM; BRD-9327 MIC >50 µM |
| Quantified Difference | 62.5‑fold more potent than BRD‑9327; 15.6‑fold more potent than BRD‑8000.1; 3.75‑fold more potent than BRD‑8000.2 |
| Conditions | Whole-cell Mtb H37Rv growth inhibition assay |
Why This Matters
For procurement decisions, BRD‑8000.3 is the only analog in the BRD‑8000 series with nanomolar wild‑type Mtb potency, enabling experiments at physiologically relevant concentrations that cannot be achieved with BRD‑9327 or earlier analogs.
- [1] Khandelwal NK, Gupta M, Gomez JE, et al. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. Nat Commun. 2025;16:3139. doi:10.1038/s41467-025-58133-6 View Source
- [2] Johnson EO, Office E, Kawate T, Orzechowski M, Hung DT. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria. ACS Infect Dis. 2020;6(1):56-63. doi:10.1021/acsinfecdis.9b00373 View Source
